[4-(Piperidin-1-ylmethyl)phenyl]methanol
CAS No.: 91271-62-4
Cat. No.: VC2511018
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91271-62-4 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | [4-(piperidin-1-ylmethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 |
| Standard InChI Key | SQWKPHFBCVNPGU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)CO |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structure
[4-(Piperidin-1-ylmethyl)phenyl]methanol is characterized by its distinct molecular structure consisting of a phenyl ring substituted with both a hydroxymethyl group and a piperidinylmethyl group. This arrangement gives the compound unique chemical properties that make it valuable for various chemical applications.
Basic Identification Information
The compound is identified through various systematic nomenclature systems and identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of [4-(Piperidin-1-ylmethyl)phenyl]methanol
| Parameter | Value |
|---|---|
| IUPAC Name | [4-(piperidin-1-ylmethyl)phenyl]methanol |
| CAS Registry Number | 91271-62-4 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| PubChem CID | 7162041 |
| InChI | InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 |
| InChIKey | SQWKPHFBCVNPGU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)CO |
The compound is registered in various chemical databases with several synonyms, including:
-
4-piperidin-1-ylmethyl phenyl methanol
-
Benzenemethanol, 4-(1-piperidinylmethyl)-
-
{4-[(piperidin-1-yl)methyl]phenyl}methanol
Structural Features
The chemical structure of [4-(Piperidin-1-ylmethyl)phenyl]methanol consists of three key components:
-
A para-substituted phenyl ring
-
A hydroxymethyl group (-CH2OH) at the para position
-
A piperidinylmethyl group (-CH2-N-piperidine) at the para position
This structure presents several reactive sites, including the hydroxyl group that can participate in hydrogen bonding and undergo various reactions typical of primary alcohols. The nitrogen in the piperidine ring acts as a basic center, capable of accepting protons and participating in coordination chemistry .
Physical and Chemical Properties
Understanding the physical and chemical properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol is essential for its proper handling, storage, and application in various contexts.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 2.
Table 2: Physical Properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 325.7±22.0 °C at 760 mmHg |
| Flash Point | 152.1±21.0 °C |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Polarizability | 24.7±0.5 10⁻²⁴cm³ |
These physical properties indicate that [4-(Piperidin-1-ylmethyl)phenyl]methanol has low volatility at room temperature and standard pressure conditions .
Chemical Reactivity
The chemical reactivity of [4-(Piperidin-1-ylmethyl)phenyl]methanol is primarily determined by its functional groups:
-
The primary alcohol group (-CH2OH) can undergo oxidation to form an aldehyde or carboxylic acid. It can also participate in esterification reactions with carboxylic acids or their derivatives.
-
The piperidine nitrogen provides a basic site capable of forming salts with acids and participating in nucleophilic reactions. The tertiary amine functionality makes it a potential ligand for coordination with metal ions.
-
The benzyl position is relatively activated toward electrophilic substitution reactions due to the electron-donating effect of the piperidine substituent .
Synthesis Methods
Several synthetic routes can be employed to produce [4-(Piperidin-1-ylmethyl)phenyl]methanol, with varying levels of efficiency and yield.
From 4-(Bromomethyl)benzaldehyde
While the search results don't directly describe the synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol, they do provide information about the synthesis of a related compound, 4-(piperidin-1-ylmethyl)benzaldehyde, which can be reduced to obtain the target compound:
-
Reaction of piperidine with 4-(bromomethyl)benzaldehyde in the presence of potassium carbonate in acetone
-
Reduction of the resulting 4-(piperidin-1-ylmethyl)benzaldehyde using an appropriate reducing agent (such as sodium borohydride or lithium aluminum hydride) to yield [4-(piperidin-1-ylmethyl)phenyl]methanol
From 4-(Hydroxymethyl)benzaldehyde
Another potential synthetic route involves:
-
Protection of the hydroxyl group in 4-(hydroxymethyl)benzaldehyde
-
Reductive amination with piperidine
-
Deprotection of the hydroxyl group
This method offers an alternative approach that might be preferable in certain circumstances, depending on the availability of starting materials and specific reaction conditions required .
Applications and Research Significance
[4-(Piperidin-1-ylmethyl)phenyl]methanol has several potential applications based on its structural characteristics and the properties of similar compounds.
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules with potential biological activity. The presence of both hydroxyl and tertiary amine functional groups provides versatile handles for further chemical modifications .
Material Science Applications
Compounds with similar structures to [4-(Piperidin-1-ylmethyl)phenyl]methanol have been investigated for applications in material science, particularly as components in specialized formulations or as intermediates in the synthesis of materials with specific properties .
Analytical Characterization
Various analytical techniques can be employed to characterize and confirm the identity and purity of [4-(Piperidin-1-ylmethyl)phenyl]methanol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume